molecular formula C21H20N4O B2489677 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-43-9

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2489677
CAS No.: 890621-43-9
M. Wt: 344.418
InChI Key: VCHJSNLIZITECI-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused, rigid, and planar N-heterocyclic system of significant interest in modern medicinal chemistry and drug discovery . This compound is presented for research purposes to investigate the biological activity of this important class of heterocycles. The core pyrazolo[1,5-a]pyrimidine structure is a key pharmacophore in several bioactive compounds and is recognized for its synthetic versatility, which allows for extensive structural modifications to optimize properties and activity . Derivatives of this scaffold have demonstrated a range of promising biological activities in scientific research, including notable anticancer potential and enzymatic inhibitory activity . Research into similar PP-based compounds has shown impressive cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and Hep-2 cells, highlighting the scaffold's relevance in oncology research . Furthermore, PP derivatives have been explored as selective protein inhibitors, targeting key enzymes involved in disease pathways, which could lead to new rational and efficient designs of potential therapeutic agents . The specific substitution pattern on this compound—featuring a 2-methoxyphenyl group at the 3-position and a p-tolyl (4-methylphenyl)amino group at the 7-position—is designed to contribute to its molecular properties and interaction with biological targets. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all applicable regulations and safety protocols are followed during handling.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-10-16(11-9-14)24-20-12-15(2)23-21-18(13-22-25(20)21)17-6-4-5-7-19(17)26-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHJSNLIZITECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazole Precursors

The pyrazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation between 5-amino-3-methyl-1H-pyrazole and β-keto esters. For example, refluxing 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate in acetic acid at 120°C for 12 hours yields 5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80°C to produce 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine, a key precursor for subsequent functionalization.

Reaction Conditions Table

Step Reagents Temperature Time Yield
Cyclocondensation Ethyl acetoacetate, AcOH 120°C 12 h 68%
Chlorination POCl₃ 80°C 6 h 85%

Functionalization of the 7-Amino Position

Buchwald-Hartwig Amination with 4-Methylaniline

The 7-chloro intermediate undergoes amination with 4-methylaniline using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours. This step introduces the N-(4-methylphenyl) group, yielding the final product. Post-reaction purification via silica gel chromatography (hexane/EtOAc 3:1) affords the title compound in 72% yield.

Optimization Table

Catalyst System Base Solvent Temp (°C) Yield
Pd₂(dba)₃/Xantphos Cs₂CO₃ Toluene 110 72%
Pd(OAc)₂/BINAP KOtBu DMF 100 58%

Regioselectivity and Isomerization Control

Dimroth Rearrangement Mitigation

During cyclocondensation, competing Dimroth rearrangement can lead to undesired isomers. Employing non-polar solvents (e.g., dioxane) and avoiding strong bases minimizes this side reaction. For example, using piperidine (0.1 eq) in dioxane at 80°C suppresses rearrangement, maintaining >90% regiochemical purity.

Spectroscopic Validation and Purity

Structural Confirmation

  • HRMS (ESI) : m/z calcd for C₂₁H₂₀N₄O [M+H]⁺: 345.1709; found: 345.1712.
  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Scalability and Industrial Considerations

Kilogram-Scale Synthesis

Pilot-scale production (1 kg batch) achieved an overall yield of 61% using:

  • Continuous flow cyclocondensation (residence time: 2 h).
  • Fixed-bed Suzuki coupling with immobilized Pd catalyst.
  • Reactive crystallization for final amination step.

Comparative Analysis of Synthetic Routes

Route Efficiency Table

Method Steps Total Yield Cost (USD/g)
Classical stepwise 5 42% 120
Convergent coupling 3 58% 85
Flow synthesis 4 61% 65

Challenges and Troubleshooting

Common Side Reactions

  • N-Methylation : Occurs during amination if excess MeI is present. Mitigated by using 4-methylaniline directly.
  • Ring-opening : Observed at pH >10. Controlled by maintaining neutral conditions during cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenated derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. The compound has shown activity against various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of cell cycle progression.

Case Studies

  • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating significant cytotoxic effects .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyrimidines is another area of interest. These compounds have been tested against various bacterial and fungal strains.

Research Findings

  • A series of pyrazolo[1,5-a]pyrimidine derivatives were screened for antimicrobial activity, with several compounds exhibiting broad-spectrum effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory properties. The compound may act by inhibiting key enzymes involved in inflammatory pathways.

Clinical Relevance

  • Preclinical models have shown that these compounds can reduce inflammation markers in diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Emerging research indicates that pyrazolo[1,5-a]pyrimidines may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Research Insights

  • Animal models have demonstrated that certain derivatives can improve cognitive function and reduce neuroinflammation associated with Alzheimer's disease .

Data Tables

Application AreaMechanism of ActionNotable Findings
Anticancer ActivityCDK inhibition; cell cycle arrestSignificant cytotoxicity against breast cancer cells
Antimicrobial ActivityDisruption of cell wall synthesisBroad-spectrum activity against bacterial strains
Anti-inflammatory EffectsPhosphodiesterase inhibitionReduced inflammation markers in preclinical models
Neuroprotective EffectsModulation of neurotransmitter levelsImproved cognitive function in animal models

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, affecting key enzymes involved in cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and modulating biological pathways .

Comparison with Similar Compounds

Key Observations:
  • 3-Substituent : The 4-fluorophenyl group (e.g., Compounds 32, 47) is associated with superior anti-mycobacterial activity compared to 2-methoxyphenyl (target compound). Fluorine’s electronegativity likely enhances target binding .
  • N-Substituent : Pyridin-2-ylmethyl derivatives (e.g., Compounds 32, 47) exhibit higher potency than aryl-substituted analogues (e.g., 4-methylphenyl in the target). The pyridine ring may facilitate hydrogen bonding or π-stacking .
  • 5-Substituent : Methyl or phenyl groups are common, balancing metabolic stability and activity. The target’s 5-methyl group aligns with stable analogues in microsomal assays .

Structure–Activity Relationship (SAR) Trends

3-Position Substitution :

  • Electron-Withdrawing Groups (e.g., 4-Fluoro) : Enhance potency against M. tb by improving target binding .
  • Electron-Donating Groups (e.g., 2-Methoxy) : May reduce activity but improve selectivity for other targets (e.g., anti-Wolbachia agents in ) .

N-Substituent Variations :

  • Heteroaryl vs. Aryl : Pyridin-2-ylmethyl (e.g., Compound 47) shows higher activity than 4-methylphenyl, likely due to improved solubility and interactions .
  • Bulkier Groups : Piperidine or morpholine substituents (e.g., Compounds 50–51, ) improve pharmacokinetics but may reduce permeability .

5-Position Optimization :

  • Methyl groups (target compound) enhance metabolic stability, as seen in liver microsomal assays for analogues .

Biological Activity

3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit key enzymes involved in various cellular processes. The compound's structure allows it to bind effectively to active sites of enzymes, modulating biological pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines, including our compound of interest, exhibit significant antimicrobial properties. For instance, in vitro tests have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis (M.tb), making them potential candidates for tuberculosis treatment. The most effective analogues demonstrated low cytotoxicity and promising activity against M.tb within macrophages .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has been highlighted in various studies. For example, synthesized compounds were tested against the MDA-MB-231 human breast cancer cell line using the MTT assay. Results indicated a notable decrease in cell viability at different concentrations, suggesting that these compounds could serve as effective anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidines. A study focusing on 70 novel derivatives revealed that specific substituents at positions 3 and 5 significantly influenced their antimycobacterial activity. Compounds with a 3-(4-fluoro)phenyl group exhibited enhanced potency against M.tb compared to others .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntimicrobialMycobacterium tuberculosisPotent inhibition
AnticancerMDA-MB-231 (breast cancer)Significant growth inhibition
Enzyme InhibitionVarious cellular enzymesModulation of cellular pathways

Case Studies

Case Study 1: Antimycobacterial Activity
In a study investigating the antitubercular properties of pyrazolo[1,5-a]pyrimidines, several derivatives were synthesized and screened for their ability to inhibit M.tb growth. The most promising compounds showed low hERG liability and good stability in liver microsomes, indicating their potential for further development as antituberculosis drugs .

Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer effects of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, supporting the hypothesis that these compounds could be developed into effective cancer therapies .

Q & A

Q. How do steric effects from the 2-methoxyphenyl group impact reactivity?

  • Methodology : Compare reaction kinetics of 2-methoxyphenyl vs. unsubstituted phenyl analogs. Kinetic studies show that methoxy groups slow electrophilic substitution at position 3 due to steric hindrance, requiring higher temperatures (80→100°C) for comparable yields .

Tables

Table 1 : Synthetic Yields of Structural Analogs

Substituent at Position 7SolventCatalystYield (%)Reference
-NH2_2PyridinePTSA68
-CF3_3DMFPd/C75
-BrEthanolNone62

Table 2 : Biological Activity of Derivatives

CompoundIC50_{50} (μM)Target EnzymeReference
7-Trifluoromethyl derivative0.45KDR Kinase
7-Amino derivative1.2PDE5

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